molecular formula C10H13N5O4 B8817490 2'-Deoxyguanosine-15N5

2'-Deoxyguanosine-15N5

Cat. No.: B8817490
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2'-Deoxyguanosine-15N5 can be synthesized through enzymatic coupling reactions. One common method involves the use of nucleoside 2’-deoxyribosyltransferase, which catalyzes the transfer of the deoxyribosyl moiety from a deoxyribonucleoside to guanine . This reaction typically occurs in the presence of specific enzymes and under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of guanine deoxyriboside often involves biocatalyst technology, which replaces traditional multistep chemical processes. This method utilizes nucleoside phosphorylases and 2’-deoxyribosyltransferases to achieve efficient synthesis with fewer steps and higher specificity .

Chemical Reactions Analysis

Types of Reactions: 2'-Deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are often used in biochemical research and therapeutic applications .

Scientific Research Applications

2'-Deoxyguanosine-15N5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2'-Deoxyguanosine-15N5 is unique due to its role in forming G-C base pairs, which are more stable than A-T pairs due to the presence of three hydrogen bonds instead of two. This stability is crucial for the structural integrity and function of DNA .

Properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862488
Record name 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-07-9
Record name 2'-deoxyguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxyguanosine-15N5
Reactant of Route 2
Reactant of Route 2
2'-Deoxyguanosine-15N5
Reactant of Route 3
2'-Deoxyguanosine-15N5
Reactant of Route 4
2'-Deoxyguanosine-15N5
Reactant of Route 5
2'-Deoxyguanosine-15N5
Reactant of Route 6
2'-Deoxyguanosine-15N5

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